molecular formula C16H18N2O4S2 B2873132 N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide CAS No. 941872-42-0

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide

Cat. No.: B2873132
CAS No.: 941872-42-0
M. Wt: 366.45
InChI Key: FFDDAZBFNNQHKX-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide (CAS 942012-80-8) is an organic compound with the molecular formula C16H18N2O4S2 and a molecular weight of 366.46 g/mol . Its structure features a 5-methylthiophene sulfonamide group linked to a substituted phenyl ring containing a methoxy group and a 2-oxopyrrolidine (lactam) moiety . Compounds with sulfonamide functional groups are of significant interest in medicinal chemistry and are known to exhibit a wide spectrum of pharmacological activities, primarily through enzyme inhibition mechanisms . While the specific biological targets and mechanisms of action for this compound require further research and validation, its structural features are similar to those found in molecules active in various research areas. For instance, sulfonamide-based compounds are frequently investigated as inhibitors of cysteine proteases, a class of enzymes that includes deubiquitinating enzymes (DUBs) which are relevant in cancer research . Furthermore, structurally similar compounds with a sulfonamide group attached to a substituted phenyl ring have been reported in patent literature as potent and selective antagonists for various receptors, indicating the potential of this scaffold in the development of biochemical probes . This product is intended for research purposes such as assay development, hit identification, and structure-activity relationship (SAR) studies in a controlled laboratory environment. It is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-11-5-8-16(23-11)24(20,21)17-12-6-7-14(22-2)13(10-12)18-9-3-4-15(18)19/h5-8,10,17H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDDAZBFNNQHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy Overview

The target compound features three critical structural components:

  • 5-Methylthiophene-2-sulfonamide core
  • 4-Methoxy-3-aminophenyl backbone
  • 2-Oxopyrrolidin-1-yl substituent

Synthesis typically proceeds through sequential functionalization:

  • Step 1: Preparation of the 5-methylthiophene-2-sulfonyl chloride intermediate.
  • Step 2: Synthesis of the 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline derivative.
  • Step 3: Coupling of the sulfonyl chloride with the aniline derivative to form the sulfonamide bond.

Detailed Reaction Pathways

Synthesis of 5-Methylthiophene-2-Sulfonyl Chloride

The sulfonamide group originates from the corresponding sulfonyl chloride. The synthesis of 5-methylthiophene-2-sulfonyl chloride involves:

Reaction Conditions:

  • Chlorosulfonation: 5-Methylthiophene is treated with chlorosulfonic acid ($$ \text{ClSO}{3}\text{H} $$) at 0–5°C to form the sulfonic acid, followed by reaction with phosphorus pentachloride ($$ \text{PCl}{5} $$) to yield the sulfonyl chloride.

Key Data:

Reaction Step Reagents/Conditions Temperature Yield (%)
Sulfonation $$ \text{ClSO}{3}\text{H} $$, $$ \text{CH}{2}\text{Cl}_{2} $$ 0–5°C 85–90
Chlorination $$ \text{PCl}_{5} $$, reflux 80°C 75–80

Preparation of 4-Methoxy-3-(2-Oxopyrrolidin-1-yl)Aniline

The aniline intermediate is synthesized through:

Nitration and Methoxylation
  • Nitration: 3-Methoxyphenol is nitrated using nitric acid ($$ \text{HNO}{3} $$) in sulfuric acid ($$ \text{H}{2}\text{SO}_{4} $$) to yield 4-methoxy-2-nitrophenol.
  • Reduction: Catalytic hydrogenation (e.g., $$ \text{H}_{2}/\text{Pd-C} $$) reduces the nitro group to an amine, forming 4-methoxy-3-aminophenol.
Introduction of 2-Oxopyrrolidin-1-yl Group

The pyrrolidinone moiety is introduced via nucleophilic substitution:

  • Reagents: 2-Pyrrolidone, potassium carbonate ($$ \text{K}{2}\text{CO}{3} $$), and a polar aprotic solvent (e.g., $$ \text{DMF} $$).
  • Conditions: Heating at 80–100°C for 12–16 hours.

Mechanism:
$$
\text{4-Methoxy-3-aminophenol} + \text{2-Pyrrolidone} \xrightarrow{\text{K}{2}\text{CO}{3}, \text{DMF}} \text{4-Methoxy-3-(2-oxopyrrolidin-1-yl)aniline} + \text{H}_{2}\text{O}
$$

Sulfonamide Bond Formation

The final step involves coupling the sulfonyl chloride with the aniline derivative:

Reaction Protocol:

  • Base: Triethylamine ($$ \text{Et}_{3}\text{N} $$) or pyridine to scavenge $$ \text{HCl} $$.
  • Solvent: Dichloromethane ($$ \text{CH}{2}\text{Cl}{2} $$) or tetrahydrofuran ($$ \text{THF} $$).
  • Conditions: Stirring at room temperature for 4–6 hours.

Representative Reaction:
$$
\text{5-Methylthiophene-2-sulfonyl chloride} + \text{4-Methoxy-3-(2-oxopyrrolidin-1-yl)aniline} \xrightarrow{\text{Et}_{3}\text{N}} \text{Target Compound} + \text{HCl}
$$

Yield Optimization:

  • Excess sulfonyl chloride (1.2–1.5 equiv) improves conversion.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity.

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Reactors: Enhance heat transfer and reduce reaction times for chlorosulfonation and coupling steps.
  • Catalytic Recycling: Palladium catalysts in hydrogenation steps are recovered via filtration and reused.

Analytical Characterization

Critical quality control checkpoints include:

  • HPLC Purity: >99% (C18 column, acetonitrile/water gradient).
  • Mass Spectrometry: $$ [\text{M+H}]^{+} $$ at m/z 367.1.
  • $$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$ d_{6} $$):
    • δ 7.45 (d, $$ J = 8.4 $$ Hz, 1H, aromatic), δ 3.85 (s, 3H, OCH$$ _3 $$), δ 2.45 (t, 2H, pyrrolidinone).

Challenges and Mitigation Strategies

Regioselectivity in Nitration

  • Issue: Para/ortho isomer formation during nitration.
  • Solution: Controlled nitration at 0°C with excess $$ \text{H}{2}\text{SO}{4} $$ directs substitution to the desired position.

Sulfonamide Hydrolysis

  • Issue: Degradation under acidic or basic conditions.
  • Stabilization: Storage at pH 6–8 in inert atmospheres.

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Thiophene sulfonamide 4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl Hypothesized 5-HT modulation
SB-258510 Benzothiophene sulfonamide 4-Methoxy-3-(4-methylpiperazinyl)phenyl 5-HT receptor antagonist
Compound 15 () Acetamide + 2-oxopyrrolidinyl 2-(2,5-Dimethylpyrrolyl)acetyl Undisclosed
Compound Dihydroisoxazole-carboxamide 4-Methoxy-3-(trifluoromethyl)phenyl Antirheumatic
EP 2 697 207 B1 Compound Oxazolidinone Trifluoromethyl groups Undisclosed

Research Findings and Implications

  • Structural Insights :

    • The 2-oxopyrrolidinyl group in the target compound may improve metabolic stability compared to piperazinyl analogues (e.g., SB-258510) due to reduced susceptibility to oxidative metabolism .
    • The 5-methylthiophene sulfonamide core offers moderate lipophilicity, balancing membrane permeability and aqueous solubility better than halogenated benzothiophenes (e.g., SB-258510) or rigid dihydroisoxazoles () .
  • Limitations: No direct pharmacological data for the target compound is available in the provided evidence; comparisons are structurally inferred. Synthesis details (e.g., yields, purity) for analogues like those in are documented, but biological testing remains unreported .

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